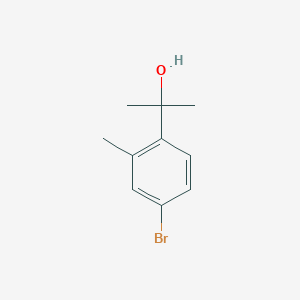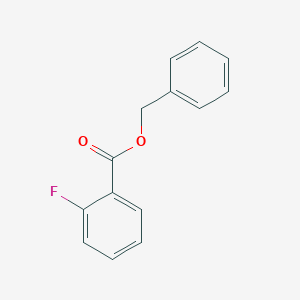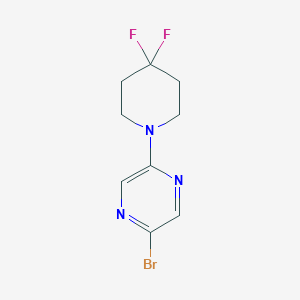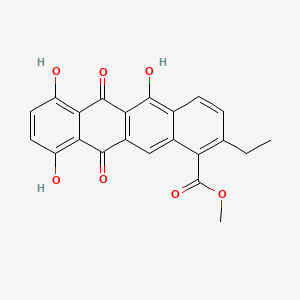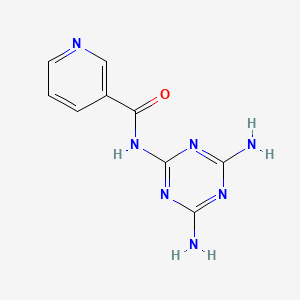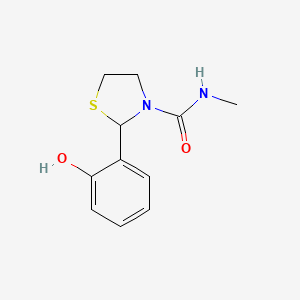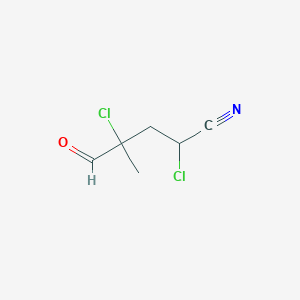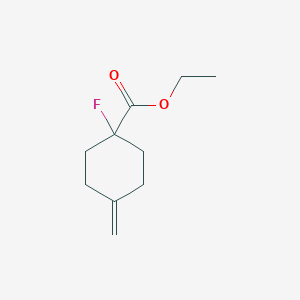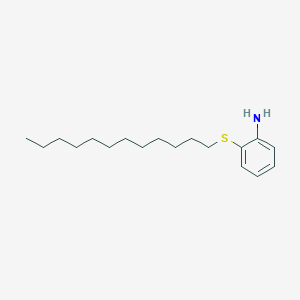![molecular formula C12H11NO3 B8742894 Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate CAS No. 1210-27-1](/img/structure/B8742894.png)
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines a cycloheptane ring fused with a pyrrole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of a carboxylic acid derivative with an amine to form an intermediate, which then undergoes cyclization to form the pyrrole ring. The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .
化学反应分析
Types of Reactions
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a variety of functional groups onto the pyrrole ring .
科学研究应用
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may bind to the colchicine site on tubulin, inhibiting tubulin polymerization and inducing apoptosis through the mitochondrial pathway .
相似化合物的比较
Similar Compounds
- Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester
- Cyclohepta[b]pyrrole-3-carboxylic acid, 2-[(2-aminophenyl)amino]-, ethyl ester
Uniqueness
Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate is unique due to its specific structural features and the presence of the oxo group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
属性
CAS 编号 |
1210-27-1 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
ethyl 2-oxo-1H-cyclohepta[b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)13-11(10)14/h3-7H,2H2,1H3,(H,13,14) |
InChI 键 |
PJOLVSCMENMWFF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


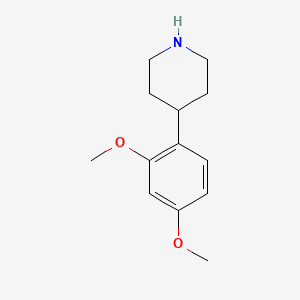
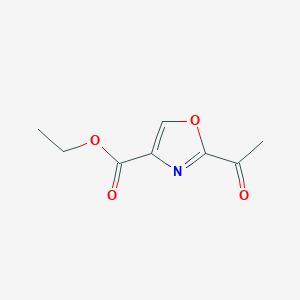
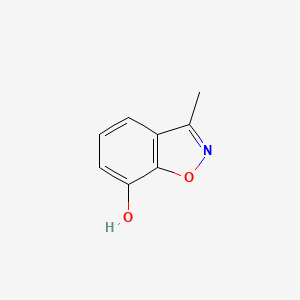
![2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine](/img/structure/B8742836.png)
